molecular formula C4H5N3O2S B2432041 Methyl 5-amino-1,2,4-thiadiazole-3-carboxylate CAS No. 75028-16-9

Methyl 5-amino-1,2,4-thiadiazole-3-carboxylate

Cat. No.: B2432041
CAS No.: 75028-16-9
M. Wt: 159.16
InChI Key: HUTKBOFGPQYVEI-UHFFFAOYSA-N
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Description

Methyl 5-amino-1,2,4-thiadiazole-3-carboxylate is a heterocyclic compound containing a thiadiazole ring. Thiadiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science. The presence of both amino and ester functional groups in this compound makes it a versatile intermediate for the synthesis of various derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-amino-1,2,4-thiadiazole-3-carboxylate can be synthesized through several methods. One common approach involves the cyclization of appropriate thiosemicarbazides with esters or acid chlorides. For instance, the reaction of methyl thiosemicarbazide with ethyl chloroformate under basic conditions can yield the desired thiadiazole compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-1,2,4-thiadiazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, alcohols, and various substituted thiadiazole derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 5-amino-1,2,4-thiadiazole-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics and antifungal agents.

    Medicine: It is investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the synthesis of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 5-amino-1,2,4-thiadiazole-3-carboxylate involves its interaction with various molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to the disruption of essential biological processes in microorganisms or cancer cells. The exact mechanism may vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-methyl-1,3,4-thiadiazole
  • 5-Amino-1,3,4-thiadiazole-2-thiol
  • 2-Amino-5-(methylthio)-1,3,4-thiadiazole

Uniqueness

Methyl 5-amino-1,2,4-thiadiazole-3-carboxylate is unique due to the presence of both amino and ester functional groups, which provide it with distinct reactivity and versatility in chemical synthesis. This makes it a valuable intermediate for the development of various biologically active compounds .

Properties

IUPAC Name

methyl 5-amino-1,2,4-thiadiazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O2S/c1-9-3(8)2-6-4(5)10-7-2/h1H3,(H2,5,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUTKBOFGPQYVEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NSC(=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75028-16-9
Record name methyl 5-amino-1,2,4-thiadiazole-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 1-ethoxycarbonylformamidine. hydrobromide (16.6 g) in absolute methanol (84 ml) was added a solution of sodium (1.93 g) in absolute methanol (42 ml) at 0° C. To the mixture were added alternately bromine (12.8 g) and a solution of sodium (1.93 g) in absolute methanol (42 ml) at 0° C. and then to the suspension was added potassium thiocyanate (8.1 g) in absolute methanol (100 ml). The reaction mixture was stirred for an hour at 0° C. and for an additional 6 hours at ambient temperature. The mixture was filtered through cellulose powder and the filtrate was evaporated to dryness. The residue was dissolved in a mixture of ethyl acetate and water, and then the ethyl acetate layer was separated and dried over anhydrous magnesium sulfate. The solvent was evaporated and the residue was triturated with diethyl ether to give the title compound (9.0 g), mp. 202° to 205° C.
Quantity
16.6 g
Type
reactant
Reaction Step One
Quantity
1.93 g
Type
reactant
Reaction Step One
Quantity
84 mL
Type
solvent
Reaction Step One
Quantity
42 mL
Type
solvent
Reaction Step One
Quantity
12.8 g
Type
reactant
Reaction Step Two
Quantity
1.93 g
Type
reactant
Reaction Step Three
Name
potassium thiocyanate
Quantity
8.1 g
Type
reactant
Reaction Step Three
Quantity
42 mL
Type
solvent
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three

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